molecular formula C16H16ClFN2O4S2 B6512158 N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 946338-46-1

N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide

Numéro de catalogue: B6512158
Numéro CAS: 946338-46-1
Poids moléculaire: 418.9 g/mol
Clé InChI: IBOWJOQHTBEHDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzene-1-sulfonamide ( 946338-46-1) is a chemical compound supplied for research and development purposes. With a molecular formula of C16H16ClFN2O4S2 and a molecular weight of 418.89 g/mol , this benzenesulfonamide derivative is characterized by its high purity, consistently at 90% or greater as available from certified suppliers . The core structure of this compound features a sulfonamide functional group, a key moiety in a wide range of pharmacologically active substances . Researchers investigating this chemical series should note that sulfonamides containing an aromatic amine group have been associated with allergic responses in some contexts, a consideration important for experimental design . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound in various quantities to suit their experimental needs .

Propriétés

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S2/c1-11-9-12(18)3-6-16(11)26(23,24)19-13-4-5-14(17)15(10-13)20-7-2-8-25(20,21)22/h3-6,9-10,19H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOWJOQHTBEHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Observations :

  • The 1,1-dioxothiazolidine ring is a conserved feature, critical for hydrogen bonding and metabolic stability .
  • Substituent effects: Propanamide derivatives (e.g., ) exhibit higher flexibility but lower solubility compared to sulfonamides.

Sulfonamide Derivatives with Alternative Heterocycles

Compound Name Heterocycle Molecular Formula Molecular Weight Key Differences Evidence Source
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide 1,4-Diazepane C₁₈H₂₂ClN₃O₂S 379.90 Diazepane introduces a seven-membered ring, increasing conformational flexibility.
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide Benzothiazole C₂₆H₂₄N₃O₃S₂ 498.62 Benzothiazole enhances π-π stacking; methylpiperidine modulates solubility.
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidine-sulfonyl C₁₉H₁₆Cl₂F₃N₂O₃S 507.31 Trifluoromethyl and pyrrolidine groups improve metabolic resistance.

Key Observations :

  • Benzothiazole and diazepane derivatives () show enhanced binding to aromatic protein domains compared to thiazolidines.
  • Trifluoromethyl groups () increase electronegativity and resistance to oxidative metabolism .

Non-Sulfonamide Analogues

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences Evidence Source
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide Acetamide C₉H₇ClF₃NO 249.61 Simplified structure lacking sulfonamide and heterocycles; reduced steric hindrance.
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide β-Ketoamide C₁₁H₁₀ClF₃NO₂ 289.65 β-Keto group enables chelation with metal ions; lower thermal stability.

Key Observations :

  • Acetamide/β-ketoamide derivatives () prioritize simplicity and synthetic accessibility but lack the target engagement efficiency of sulfonamides.

Méthodes De Préparation

Sulfonation of 3-Fluoro-4-Methyltoluene

The sulfonamide core is synthesized via sulfonation followed by ammonolysis :

Step 1: Sulfonation
3-Fluoro-4-methyltoluene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours. The reaction is quenched with ice to precipitate 4-fluoro-2-methylbenzenesulfonic acid .

Step 2: Chlorosulfonation and Ammonolysis
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride. Subsequent ammonolysis with aqueous NH₃ yields 4-fluoro-2-methylbenzene-1-sulfonamide (Yield: 72–78%).

ParameterCondition
Sulfonation agentFuming H₂SO₄ (20% SO₃)
Temperature80–100°C
Ammonolysis solventH₂O/NH₃ (1:1 v/v)
Purity≥98% (HPLC)

Synthesis of 4-Chloro-3-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Aniline

Thiazolidin Ring Formation

The thiazolidin moiety is constructed via a cyclocondensation strategy:

Step 1: Preparation of Thiazolidine-2-thione
Ethanolamine reacts with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) at 40°C for 3 hours to form thiazolidine-2-thione (Yield: 68%).

Step 2: Oxidation to Thiazolidin-1,1-Dioxide
Thiazolidine-2-thione is oxidized with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 4 hours, yielding 1,1-dioxo-1λ⁶,2-thiazolidine (Yield: 85%).

Step 3: Functionalization of Aniline
4-Chloro-3-nitroaniline undergoes Buchwald-Hartwig coupling with 1,1-dioxothiazolidine using Pd(OAc)₂/Xantphos as a catalyst. Subsequent nitro reduction with H₂/Pd-C affords 4-chloro-3-(1,1-dioxothiazolidin-2-yl)aniline (Overall yield: 62%).

ReactionReagents/ConditionsYield
CyclocondensationCS₂, KOH, ethanol, 40°C68%
OxidationH₂O₂, CH₃COOH, 60°C85%
Coupling/ReductionPd(OAc)₂, Xantphos, H₂/Pd-C62%

Final Coupling: Sulfonamide Bond Formation

The sulfonamide bond is established via nucleophilic substitution :

Step 1: Activation of Sulfonamide
4-Fluoro-2-methylbenzene-1-sulfonamide is treated with thionyl chloride (SOCl₂) in dry dichloromethane to generate the reactive sulfonyl chloride intermediate.

Step 2: Coupling with Functionalized Aniline
The sulfonyl chloride reacts with 4-chloro-3-(1,1-dioxothiazolidin-2-yl)aniline in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature (Yield: 76%).

ParameterCondition
SolventDry CH₂Cl₂
BaseTEA (2.5 equiv)
Temperature0°C → RT
Purity (Final)95% (HPLC)

Optimization and Challenges

Regioselectivity in Thiazolidin Functionalization

The position of the thiazolidin ring on the aniline derivative is critical. Ortho-directing effects from the nitro group during coupling ensure regioselective installation at the 3-position.

Oxidation State Control

Over-oxidation of the thiazolidin ring is mitigated by using H₂O₂ in acetic acid, which selectively converts the thione to the sulfone without degrading the ring.

Purification Strategies

  • Column chromatography (SiO₂, ethyl acetate/petroleum ether) removes unreacted aniline.

  • Recrystallization from ethanol/water enhances purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Direct CouplingFewer stepsLow regioselectivity58%
Stepwise SynthesisHigh purityMultistep, time-consuming76%
One-Pot OxidationReduced isolation stepsRequires strict temp. control68%

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and nucleophilic substitution. Key steps include:
  • Step 1 : Chlorosulfonation of the benzene ring using chlorosulfonic acid under anhydrous conditions (0–5°C, 4–6 hours) to introduce the sulfonamide group .
  • Step 2 : Coupling the thiazolidin-1,1-dioxide moiety via nucleophilic aromatic substitution (120°C, DMF, 12 hours) with a catalyst like triethylamine .
  • Optimization : Yields improve with strict moisture control and stoichiometric ratios (1:1.2 for sulfonamide:thiazolidine precursor). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1 : Reaction Conditions for Key Steps

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1ClSO₃HToluene0–54–660–70
2Thiazolidine precursor, Et₃NDMF1201245–55

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). Thiazolidin-dioxide protons appear as distinct multiplets (δ 3.5–4.5 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and thiazolidin-dioxide C=O (1700 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 443.02 (calculated) .

Q. What purification protocols are critical for achieving >95% purity?

  • Methodological Answer :
  • Crystallization : Use ethanol/water (7:3 v/v) at 4°C to remove unreacted precursors .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for isolating polar byproducts .

Advanced Research Questions

Q. What computational methods predict binding affinity to carbonic anhydrase isoforms?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LXG for CA IX). The sulfonamide group coordinates the Zn²⁺ active site, while the thiazolidin-dioxide moiety interacts with hydrophobic pockets .
  • MD Simulations : AMBER force fields (100 ns trajectories) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. How to resolve discrepancies in biological activity across assay systems?

  • Methodological Answer :
  • Assay Validation : Compare enzyme inhibition (e.g., CA II vs. CA IX) under standardized pH (7.4) and ionic strength .
  • Data Normalization : Use a reference inhibitor (e.g., acetazolamide) to control for inter-assay variability .
  • Meta-Analysis : Apply hierarchical clustering to activity data from >3 independent studies to identify outlier results .

Q. What strategies enhance metabolic stability of the thiazolidin-dioxide moiety?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce oxidative metabolism .
  • Replace labile hydrogens with deuterium (deuterated analogs show 2x longer half-life in microsomal assays) .
  • Prodrug Approach : Mask the sulfonamide as a tert-butyl carbamate, improving oral bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.